Penicillone

CAS No.:

Cat. No.: VC1942343

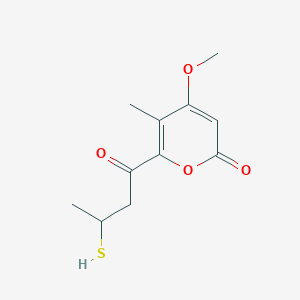

Molecular Formula: C11H14O4S

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O4S |

|---|---|

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one |

| Standard InChI | InChI=1S/C11H14O4S/c1-6(16)4-8(12)11-7(2)9(14-3)5-10(13)15-11/h5-6,16H,4H2,1-3H3 |

| Standard InChI Key | ZOBPOAOLLNMERS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S |

Introduction

Understanding Penicillin Structure and Nomenclature

Basic Chemical Structure

Penicillin features a distinct chemical structure that is fundamental to its antibiotic properties. The basic structure of all penicillins consists of a thiazolidine ring fused with a beta-lactam ring, creating a fundamental nucleus also known as 6-amino penicillanic acid (6-APA), which is crucial for their antibacterial activity . This core structure is described chemically as 4-thia-1-azabicyclo (3.2.0) heptanes, and to simplify reference to this unsubstituted bicyclic ring system, it was given the name "penam" . Accordingly, penicillins are classified as 6-acylamino-2,2-dimethyl penam-3-carboxylates .

Molecular Components and Structural Variations

The penam core has a molecular formula of R-C9H11N2O4S, where R represents the variable side chain that differentiates the various types of penicillins from one another . This core structure has a molar mass of 243 g/mol, while larger penicillins have molar masses near 450 g/mol—for example, cloxacillin has a molar mass of 436 g/mol . The key structural feature of penicillins is the four-membered β-lactam ring, which is essential for penicillin's antibacterial activity . This β-lactam ring is fused to a five-membered thiazolidine ring, and this fusion causes the β-lactam ring to be more reactive than monocyclic β-lactams because the two fused rings distort the β-lactam amide bond, thereby removing the resonance stabilization normally found in these chemical bonds .

Nomenclature System

The term "penicillin" was coined by Alexander Fleming on March 7, 1929, when he discovered the antibacterial property of Penicillium rubens . Fleming explained in his 1929 paper in the British Journal of Experimental Pathology that he created the name "to avoid the repetition of the rather cumbersome phrase 'Mould broth filtrate'" . In his Nobel lecture in 1945, Fleming further clarified that he "simply followed perfectly orthodox lines and coined a word which explained that the substance penicillin was derived from a plant of the genus Penicillium just as many years ago the word 'Digitalin' was invented for a substance derived from the plant Digitalis" .

Types of Penicillin and Their Properties

Properties of Penicillin V

Penicillin V (phenoxymethylpenicillin) is one of the most important penicillin variants with distinct properties. It has a melting point of 120-128°C (decomposition), a predicted boiling point of 681.4±55.0°C, and an estimated density of 1.3121 . It is only very slightly soluble in water but is soluble in ethanol (96 percent) . It has a predicted pKa value of 2.44±0.50 and exists as a solid form that is stable under normal conditions but incompatible with strong oxidizing agents . Penicillin V was produced in the culture broth of Penicillium chrysogenum when phenoxyacetic acid was added to the medium at Biochemie in 1953 . It is more stable against acid than benzylpenicillin and is used as an orally active penicillin .

Semi-Synthetic Penicillins

6-Aminopenicillanic acid (6-APA) is a compound derived from penicillin G that contains the beta-lactam core of penicillin G but with the side chains stripped off . 6-APA serves as a useful precursor for manufacturing other penicillins, and there are many semi-synthetic penicillins derived from it . These semi-synthetic penicillins fall into three groups: antistaphylococcal penicillins, broad-spectrum penicillins, and antipseudomonal penicillins . A variety of β-lactam antibiotics have been produced following chemical modification from the 6-APA structure during synthesis, specifically by making chemical substitutions in the acyl side chain . For example, methicillin, the first chemically altered penicillin, had substitutions by methoxy groups at positions 2' and 6' of the 6-APA benzene ring from penicillin G, making it resistant to the activity of β-lactamase, an enzyme by which many bacteria are naturally unsusceptible to penicillins .

Biosynthesis and Production

Metabolic Pathways and Yield Optimization

Historical Development of Penicillin

Clinical Implementation and Impact

By 1941, penicillin was being used to treat dying soldiers, marking a significant milestone in the medical application of antibiotics . The team working on penicillin needed the assistance of the US Department of Agriculture to help refine production techniques and find a more effective strain of mold, and US-based drug companies to further refine and mass-produce penicillin in time for the D-Day landings of World War 2 . This research on penicillin won the Nobel Prize in 1945, recognizing its transformative impact on medicine and healthcare .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume